N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Description
Molecular Formula: C₁₉H₂₈N₄O₄
Molecular Weight: 400.5 g/mol
IUPAC Name: N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Structural Features:
Properties
Molecular Formula |
C21H28N4O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-7-6-15(13-18(17)28-2)10-11-22-21(26)16-5-4-12-25(14-16)19-8-9-20(29-3)24-23-19/h6-9,13,16H,4-5,10-12,14H2,1-3H3,(H,22,26) |
InChI Key |
KRYHABFZMHGHBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:
Preparation of 3,4-dimethoxyphenyl ethylamine: This intermediate can be synthesized through the reduction of 3,4-dimethoxyphenyl acetonitrile using a reducing agent such as lithium aluminum hydride.
Formation of the pyridazine ring: The pyridazine ring can be constructed by reacting 6-methoxypyridazine with appropriate reagents under controlled conditions.
Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the pyridazine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of this compound are influenced by its unique substitution pattern. Below is a comparison with structurally related analogs:
Table 1: Key Structural and Functional Differences
Impact of Substituents on Pharmacological Profiles
- Chlorine Substitution : Chlorinated analogs (e.g., at phenyl or pyridazine positions) show improved antibacterial and antitumor activities but may introduce toxicity concerns .
- Heterocyclic Modifications : Replacement of pyridazine with triazolopyridazine () or pyrimidine () alters target selectivity. For example, triazolopyridazine derivatives exhibit higher metabolic stability due to reduced oxidative degradation .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, also known by its CAS number 946283-34-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.44 g/mol. The structure includes a piperidine ring, methoxy groups, and a pyridazine moiety which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 385.44 g/mol |
| CAS Number | 946283-34-7 |
| SMILES | C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Neuroprotective Effects
The compound's structural components suggest possible neuroprotective effects. Piperidine derivatives have been shown to possess activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies indicated that compounds with similar structures can enhance cognitive function in animal models by increasing acetylcholine levels.
The proposed mechanisms for the biological activity of this compound include:
- Calcium Channel Modulation : Some studies suggest that piperidine derivatives can modulate calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE or cyclooxygenase (COX), leading to anti-inflammatory effects and improved neuronal health.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Inhibition of T-type Calcium Channels : A study on similar piperidine derivatives demonstrated their ability to inhibit T-type calcium channels effectively, suggesting a pathway for managing hypertension without causing reflex tachycardia .
- Neuroprotective Activity : Research on related compounds indicated significant neuroprotective effects in models of neurodegeneration, attributed to their ability to inhibit AChE and enhance synaptic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
